molecular formula C15H17N3O2 B2598823 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine CAS No. 1022543-36-7

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine

Cat. No. B2598823
CAS RN: 1022543-36-7
M. Wt: 271.32
InChI Key: AYWOVPQTMJLKTM-UHFFFAOYSA-N
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Description

This compound, also known as Lasmiditan, belongs to the class of drugs known as selective serotonin receptor agonists. It has a molecular formula of C15H17N3O2 and a molecular weight of 271.32. The benzofuran ring in this compound is a common structure in many biologically active compounds and has been used in the development of new drugs .


Molecular Structure Analysis

The compound contains a benzofuran ring, which is a five-membered heterocyclic ring with 4 carbon atoms and 1 oxygen atom . It also contains a pyrimidin ring, which is a six-membered heterocyclic ring with 4 carbon atoms and 2 nitrogen atoms.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.32. The parent compound, 2,2-Dimethyl-3H-benzofuran, has an average mass of 148.202 Da and a monoisotopic mass of 148.088821 Da .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Benzofurans, including derivatives similar to the compound , have been studied for their pharmacokinetics and pharmacodynamics. These studies suggest that the clinical effects of benzofurans can be comparable to common illicit drugs like amphetamine and MDMA. However, due to analytical difficulties and confounders such as mislabeling and concomitant exposures, comprehensive health risk assessments are challenging (Nugteren-van Lonkhuyzen et al., 2015).

Chemical Reactions and Synthesis

Research on arylmethylidene derivatives of 3H-furan-2-ones, closely related to the chemical structure of the compound , has shown that these compounds can undergo a wide range of reactions with C-, N-, N,N-, and N,O-nucleophilic agents, leading to the synthesis of a variety of cyclic and heterocyclic compounds (Kamneva et al., 2018).

Biological Activities and Drug Prospects

Benzofuran compounds exhibit strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds have been recognized as potential natural drug lead compounds due to their significant therapeutic potential and bioactivity (Miao et al., 2019).

Photoluminescence and OLED Applications

BODIPY-based materials, incorporating benzofuran derivatives, have emerged as platforms for applications in sensors, organic photovoltaics, and particularly as active materials in OLED devices. This indicates a promising avenue for the application of benzofuran derivatives in the field of organic electronics (Squeo & Pasini, 2020).

Antimicrobial and Anti-inflammatory Properties

Benzofuran derivatives have been identified as pronounced inhibitors against various diseases, viruses, fungi, microbes, and enzymes, highlighting their importance in developing new therapeutic agents with antimicrobial and anti-inflammatory properties (Dawood, 2019).

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . This suggests that “4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine” and similar compounds may have potential for future research and drug development.

properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-9-7-12(18-14(16)17-9)19-11-6-4-5-10-8-15(2,3)20-13(10)11/h4-7H,8H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWOVPQTMJLKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)OC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine

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